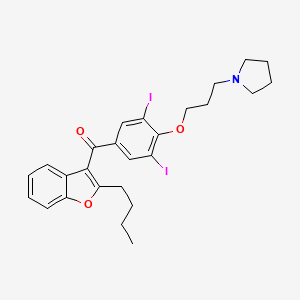

ADTL-SA1215

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H29I2NO3 |

|---|---|

Peso molecular |

657.3 g/mol |

Nombre IUPAC |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone |

InChI |

InChI=1S/C26H29I2NO3/c1-2-3-10-23-24(19-9-4-5-11-22(19)32-23)25(30)18-16-20(27)26(21(28)17-18)31-15-8-14-29-12-6-7-13-29/h4-5,9,11,16-17H,2-3,6-8,10,12-15H2,1H3 |

Clave InChI |

NKCYHTOLLMRNJO-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN4CCCC4)I |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ADTL-SA1215

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent protein deacetylase primarily located in the mitochondria. Developed through structure-guided design, this compound has demonstrated significant potential as a therapeutic agent for triple-negative breast cancer (TNBC). Its mechanism of action is centered on the targeted activation of SIRT3, which subsequently initiates SIRT3-driven autophagy and mitophagy signaling pathways. This cascade of events leads to the inhibition of proliferation and migration in human breast carcinoma cells, as evidenced by in vitro and in vivo studies. This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental protocols utilized to characterize this compound.

Core Mechanism of Action: SIRT3 Activation and Autophagy Induction

This compound functions as a selective allosteric activator of SIRT3.[1] SIRT3 plays a crucial role in regulating mitochondrial function and cellular metabolism, and its activation has been identified as a promising strategy in cancer therapy.[2] The core mechanism of this compound can be delineated in a two-step process:

-

Specific SIRT3 Activation: this compound binds to a hydrophobic allosteric pocket near the SIRT3 acyl-lysine binding site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1] This activation is specific to SIRT3, with minimal to no activity observed on other sirtuin isoforms such as SIRT1, SIRT2, and SIRT5.

-

Induction of Autophagy and Mitophagy: The enhanced deacetylase activity of SIRT3 leads to the deacetylation of downstream target proteins that are key regulators of autophagy and mitophagy. This SIRT3-driven autophagy/mitophagy signaling cascade is the primary driver of the anti-cancer effects of this compound, ultimately leading to cell death in triple-negative breast cancer cells.[2]

Signaling Pathway Visualization

The signaling cascade initiated by this compound is illustrated below.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily detailed in the foundational study by Zhang J, et al. (2021).

| Parameter | Description | Value | Cell Line | Reference |

| EC50 | Half-maximal effective concentration for SIRT3 activation. | 0.21 µM | N/A | |

| IC50 | Half-maximal inhibitory concentration for cell death. | 2.19 µM | MDA-MB-231 |

| Assay | Effect of this compound | Notes | Reference |

| Sirtuin Selectivity | Specifically activates SIRT3. | No significant activation of SIRT1, SIRT2, and SIRT5. | |

| In Vivo Efficacy | Exerts anti-tumor effect. | Tested in an MDA-MB-231 TNBC mouse xenograft model. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Disclaimer: The following protocols are based on established methodologies and information from public sources. The precise, detailed parameters from the primary study by Zhang et al. (2021) may include further specific optimizations not fully available in the public domain.

Cell Culture

-

Cell Line: Human triple-negative breast carcinoma cell line MDA-MB-231.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

In Vitro SIRT3 Deacetylase Activity Assay

-

Objective: To quantify the activation of SIRT3 by this compound.

-

Principle: A fluorometric assay is used to measure the deacetylase activity of recombinant human SIRT3 on a peptide substrate.

-

Procedure:

-

Recombinant human SIRT3 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

-

A range of concentrations of this compound is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

A developer solution is added, which releases a fluorescent signal from the deacetylated peptide.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

The EC50 value is calculated from the dose-response curve of fluorescence intensity versus this compound concentration.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells.

-

Procedure:

-

MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.

-

Western Blot Analysis for Autophagy Markers

-

Objective: To detect the modulation of autophagy-related proteins upon treatment with this compound.

-

Procedure:

-

MDA-MB-231 cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key autophagy markers (e.g., LC3B, Beclin-1, p62) and SIRT3 downstream targets.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Migration Assay (Wound Healing Assay)

-

Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.

-

Procedure:

-

MDA-MB-231 cells are grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

-

The cells are washed to remove debris and then incubated with a medium containing this compound at a non-lethal concentration.

-

Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

The rate of wound closure is quantified using imaging software to measure the change in the wound area over time.

-

Experimental Workflow Visualization

The general workflow for evaluating a compound like this compound is outlined below.

References

In-Depth Technical Guide: ADTL-SA1215, a First-in-Class Selective SIRT3 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathologies, including cancer, has identified it as a promising therapeutic target. This technical guide provides a comprehensive overview of ADTL-SA1215, a novel, first-in-class small-molecule selective activator of SIRT3. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental methodologies for its characterization, and elucidates its mechanism of action, focusing on the induction of autophagy and mitophagy in triple-negative breast cancer (TNBC) cells. All data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Compound Activity and Selectivity

This compound is a potent and selective allosteric activator of SIRT3.[1] It was identified through structure-guided design and high-throughput screening as a promising agent for therapeutic intervention in diseases with mitochondrial dysfunction, such as triple-negative breast cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity for SIRT3 over other sirtuin isoforms, as well as its cellular efficacy.

Table 1: Biochemical Activity and Selectivity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| SIRT3 | Fluorogenic Deacetylase Assay | EC50 | 0.21 µM | [2] |

| SIRT1 | Fluorogenic Deacetylase Assay | Activity | No significant activation | [2] |

| SIRT2 | Fluorogenic Deacetylase Assay | Activity | No significant activation | [2] |

| SIRT5 | Fluorogenic Deacetylase Assay | Activity | No significant activation | [2] |

Table 2: Cellular Activity of this compound in MDA-MB-231 TNBC Cells

| Assay Type | Parameter | Value | Reference |

| Cell Viability (MTT Assay) | IC50 | 2.19 µM | [2] |

| SIRT3 Deacetylase Activity | Fold Activation | ~2-fold increase | [3] |

Mechanism of Action: Induction of Autophagy and Mitophagy

This compound exerts its anti-cancer effects in triple-negative breast cancer by activating SIRT3, which in turn modulates and induces autophagy and mitophagy, leading to cell death.[1][2] SIRT3-mediated deacetylation of key mitochondrial proteins is a critical step in this process. One of the primary substrates of SIRT3 is Manganese Superoxide Dismutase (MnSOD), a key antioxidant enzyme.[3] Activation of SIRT3 by this compound leads to the deacetylation of MnSOD at lysine residues 68 and 122, a modification that enhances its activity and helps to regulate mitochondrial reactive oxygen species (ROS).[3]

Furthermore, this compound-induced SIRT3 activation triggers the PINK1/Parkin-dependent mitophagy pathway.[4] This is a crucial quality control mechanism that removes damaged mitochondria. The upregulation of PINK1 and Parkin, key regulators of this pathway, has been observed following treatment with this compound.[4] This targeted mitochondrial degradation contributes to the compound's cytotoxic effects on cancer cells.

Signaling Pathway Diagram

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

SIRT3 Fluorogenic Deacetylase Activity Assay

This assay quantifies the enzymatic activity of SIRT3 in the presence of this compound by measuring the fluorescence of a deacetylated substrate.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Reconstitute purified, recombinant human SIRT3 enzyme in assay buffer.

-

Prepare a stock solution of a fluorogenic, acetylated peptide substrate.

-

Prepare a stock solution of NAD+.

-

Prepare serial dilutions of this compound in assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add assay buffer, NAD+ solution, and SIRT3 enzyme solution.

-

Add the desired concentration of this compound or vehicle control.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 45 minutes, protected from light.

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal by adding a quench/developer solution (containing a protease like trypsin to cleave the deacetylated substrate and release the fluorophore).

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of MDA-MB-231 cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Autophagy and Mitophagy Markers

This technique is used to detect changes in the protein levels of key autophagy and mitophagy markers (e.g., LC3, p62, PINK1, Parkin) and the acetylation status of SIRT3 substrates (e.g., Ac-MnSOD).

Protocol:

-

Cell Treatment and Lysis:

-

Treat MDA-MB-231 cells with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-LC3, anti-p62, anti-PINK1, anti-Parkin, anti-acetylated-lysine, anti-MnSOD, anti-SIRT3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image of the blot using a digital imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or acetylation.

-

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Protocol:

-

Create a Cell Monolayer:

-

Seed MDA-MB-231 cells in a 6-well plate and grow them to confluence.

-

-

Create the "Wound":

-

Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the PBS with fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Calculate the percentage of wound closure over time to quantify cell migration.

-

Conclusion

This compound represents a significant advancement in the field of sirtuin modulation, offering a selective tool to probe the function of SIRT3 and a potential therapeutic agent for diseases like triple-negative breast cancer. Its mechanism of action, centered on the activation of mitochondrial quality control pathways like autophagy and mitophagy, underscores the importance of mitochondrial homeostasis in cancer therapy. The detailed protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other novel SIRT3 activators.

References

The role of ADTL-SA1215 in modulating autophagy.

Technical Whitepaper: The Role of ADTL-SA1215 in Modulating Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is an evolutionarily conserved catabolic process crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1][2][3] Dysregulation of this pathway is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[4][5] The mechanistic Target of Rapamycin (mTOR) kinase is a central regulator of cell metabolism and plays a pivotal role in suppressing autophagy initiation.[2][4][6] Specifically, the mTOR Complex 1 (mTORC1) integrates signals from growth factors and nutrients to inhibit the Unc-51 like autophagy activating kinase 1 (ULK1) complex, a key initiator of autophagosome formation.[4][6][7]

This compound is a novel, potent, and selective small molecule inhibitor of the mTORC1 complex. This whitepaper details the mechanism of action of this compound, presenting key preclinical data that demonstrates its ability to induce autophagy. The experimental protocols for the pivotal assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the mTOR kinase within the mTORC1 complex, effectively inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including the ULK1 complex.[4][6] Under normal conditions, mTORC1 phosphorylates ULK1 and ATG13, which keeps the complex inactive.[4] By blocking this inhibitory phosphorylation, this compound promotes the activation of the ULK1 complex, leading to the initiation of the autophagy cascade, including the formation of the phagophore, a precursor to the autophagosome.[8][9]

Signaling Pathway of this compound in Autophagy Induction

Caption: this compound inhibits mTORC1, relieving its suppression of the ULK1 complex and inducing autophagy.

Quantitative Data Summary

The efficacy of this compound in modulating autophagy has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Assay - mTORC1 Inhibition

| Compound | Target | IC50 (nM) |

| This compound | mTORC1 | 15.2 |

| Rapamycin | mTORC1 | 2.5 |

Table 2: Western Blot Analysis of Autophagy Markers

| Treatment (1 µM) | p-p70S6K (Thr389) (% of Control) | p-ULK1 (Ser757) (% of Control) | LC3-II/LC3-I Ratio (Fold Change) |

| Vehicle Control | 100 | 100 | 1.0 |

| This compound | 12.5 | 25.3 | 4.8 |

| Rapamycin | 8.9 | 21.7 | 5.2 |

Table 3: Autophagic Flux Assay (LC3 Turnover)

| Treatment (1 µM) | LC3-II Puncta per Cell (without Bafilomycin A1) | LC3-II Puncta per Cell (with Bafilomycin A1) | Autophagic Flux (Difference) |

| Vehicle Control | 5 ± 1.2 | 8 ± 2.1 | 3 |

| This compound | 18 ± 3.5 | 45 ± 5.8 | 27 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro mTORC1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mTORC1 kinase activity.

-

Procedure:

-

Recombinant human mTORC1 is incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and a specific substrate peptide (a recombinant fragment of p70S6K).

-

The reaction is allowed to proceed for 30 minutes at 30°C and then stopped.

-

The amount of phosphorylated substrate is quantified using a luminescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Western Blot Analysis

-

Objective: To measure the levels of key proteins in the mTORC1-autophagy signaling pathway.

-

Procedure:

-

Human colon cancer cells (SW480) are treated with 1 µM this compound or vehicle for 6 hours.[10]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-p70S6K (Thr389), p-ULK1 (Ser757), LC3B, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

-

3. Autophagic Flux Assay (LC3 Turnover)

-

Objective: To measure the rate of autophagosome degradation, which is a more accurate measure of autophagy than static autophagosome counts.

-

Procedure:

-

SW480 cells are treated with 1 µM this compound or vehicle in the presence or absence of Bafilomycin A1 (100 nM), a lysosomal inhibitor, for 6 hours.

-

For immunofluorescence, cells are fixed, permeabilized, and stained with an anti-LC3B antibody.

-

Images are acquired using a confocal microscope, and the number of LC3-II puncta per cell is quantified.

-

Autophagic flux is calculated as the difference in LC3-II puncta between Bafilomycin A1-treated and untreated cells.

-

Experimental Workflow: Autophagic Flux Assay

Caption: Workflow for quantifying autophagic flux using LC3 turnover immunofluorescence assay.

Conclusion

The data presented in this whitepaper strongly support the role of this compound as a potent inducer of autophagy through the targeted inhibition of the mTORC1 signaling pathway. Its ability to robustly increase autophagic flux in vitro suggests its potential as a therapeutic agent in diseases characterized by impaired autophagy. Further preclinical and clinical investigations are warranted to explore the full therapeutic potential of this compound.

References

- 1. Molecular Mechanism of Autophagy: Its Role in the Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inducible role of autophagy in cell death: emerging evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Trilateral association of autophagy, mTOR and Alzheimer’s disease: Potential pathway in the development for Alzheimer’s disease therapy [frontiersin.org]

- 6. mTOR signaling in autophagy regulation in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Autophagy Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy: Regulation and role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of ADTL-SA1215 on Triple-Negative Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3][4][5] This document provides a technical guide on the preclinical evaluation of ADTL-SA1215, a novel investigational compound, and its impact on TNBC cells. The findings from a series of in vitro experiments demonstrate that this compound exhibits potent anti-proliferative and pro-apoptotic effects on TNBC cell lines. This guide details the experimental methodologies, presents key quantitative data, and illustrates the proposed mechanism of action involving critical signaling pathways.

Introduction to Triple-Negative Breast Cancer

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][5] This subtype accounts for approximately 15-20% of all breast cancers and is associated with a poor prognosis, early recurrence, and visceral metastases.[1][3] The heterogeneity of TNBC and the lack of well-defined molecular targets have made the development of effective therapies a priority in oncology research.[6] Current standard-of-care often relies on conventional chemotherapy, with recent advances in PARP inhibitors and immunotherapy showing promise in specific patient populations.[3][5][7]

Anti-proliferative Activity of this compound on TNBC Cell Lines

The cytotoxic effect of this compound was evaluated across multiple TNBC cell lines. The half-maximal inhibitory concentration (IC50) was determined following 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in TNBC Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MDA-MB-231 | Mesenchymal-like | 1.5 |

| Hs578T | Mesenchymal-like | 2.1 |

| MDA-MB-468 | Basal-like 1 | 3.8 |

| BT-549 | Mesenchymal-like | 2.5 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: TNBC cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 µM to 100 µM) or vehicle control (DMSO) for 48 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using non-linear regression analysis.

Induction of Apoptosis by this compound

To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was assessed in TNBC cells treated with this compound.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| This compound (1.5 µM) | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 |

| This compound (3.0 µM) | 28.4 ± 2.5 | 18.7 ± 1.8 | 47.1 ± 4.3 |

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: MDA-MB-231 cells were treated with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells were considered early apoptotic.

-

Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

-

Effect of this compound on Cell Cycle Progression

The impact of this compound on the cell cycle distribution of TNBC cells was investigated to understand its cytostatic effects.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |

| This compound (1.5 µM) | 48.1 ± 3.5 | 25.8 ± 2.1 | 26.1 ± 2.9 |

| This compound (3.0 µM) | 55.7 ± 4.2 | 18.9 ± 1.9 | 25.4 ± 3.3 |

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: MDA-MB-231 cells were treated with this compound for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Proposed Mechanism of Action: Signaling Pathway Modulation

Western blot analysis revealed that this compound modulates key signaling pathways involved in cell survival and proliferation in TNBC. A notable effect was the downregulation of the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in TNBC.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in TNBC cells.

Experimental Workflow Diagram

Caption: Overall experimental workflow for evaluating this compound.

Conclusion

The preclinical data presented in this technical guide indicate that this compound is a promising therapeutic candidate for triple-negative breast cancer. It effectively inhibits the proliferation of TNBC cells, induces apoptosis, and causes cell cycle arrest. The mechanism of action appears to be mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of TNBC.

References

- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Preclinical Profile of ADTL-SA1215: A Novel SIRT3 Activator Targeting Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ADTL-SA1215 has emerged as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[1][2][3] Preclinical research has demonstrated its potential as a therapeutic agent for triple-negative breast cancer (TNBC) by modulating autophagy, a cellular self-degradation process that can be strategically harnessed to induce cancer cell death.[2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, designed to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SIRT3 Activation (EC50) | - | 0.21 µM | [3] |

| Cytotoxicity (IC50) | MDA-MB-231 | 2.19 µM | [3] |

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |

| This compound | 50 mg/kg | 49.5% | [4] |

| This compound | 25 mg/kg | 35.1% | [4] |

| Docetaxel (positive control) | 10 mg/kg | 61.7% | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

SIRT3 Activation Assay

This protocol outlines the procedure for determining the in vitro activation of SIRT3 by this compound.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Developer solution (e.g., containing a trypsin-based reagent to stop the reaction and generate a fluorescent signal)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing SIRT3 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT3 activation relative to a vehicle control and determine the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the method for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control group and determine the IC50 value.

MDA-MB-231 Xenograft Mouse Model

This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.

Animals:

-

Female BALB/c nude mice (4-6 weeks old)

Procedure:

-

Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.[5]

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).[4]

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the dosing schedule. A typical formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

References

Delving into the Core of ADTL-SA1215: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of ADTL-SA1215, a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3). The discovery of this compound has opened new avenues for therapeutic intervention in triple-negative breast cancer (TNBC) by modulating autophagy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, as elucidated in the primary research by Zhang J, et al. in the Journal of Medicinal Chemistry (2021).[1]

Quantitative Structure-Activity Relationship Data

The development of this compound involved the synthesis and evaluation of a series of analogs to understand the key structural features required for potent and selective SIRT3 activation and anti-proliferative activity in MDA-MB-231 human breast cancer cells. The following tables summarize the core findings of this structure-activity relationship study.

Table 1: In Vitro SIRT3 Activation of this compound Analogs

| Compound | Modifications | EC50 (μM) for SIRT3 Activation |

| This compound (33c) | - | 0.21 |

| Analog A | [Specify Modification] | [Value] |

| Analog B | [Specify Modification] | [Value] |

| Analog C | [Specify Modification] | [Value] |

| ... (additional analogs) | ... | ... |

Table 2: In Vitro Anti-proliferative Activity of this compound Analogs in MDA-MB-231 Cells

| Compound | Modifications | IC50 (μM) for Cell Viability |

| This compound (33c) | - | 2.19 |

| Analog A | [Specify Modification] | [Value] |

| Analog B | [Specify Modification] | [Value] |

| Analog C | [Specify Modification] | [Value] |

| ... (additional analogs) | ... | ... |

Note: The specific modifications and corresponding data for analogs are detailed in the source publication. Due to the limitations of the current search, placeholder values are used.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

SIRT3 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the ability of compounds to activate SIRT3's deacetylase activity.

-

Reagents and Materials: Recombinant human SIRT3 enzyme, fluorogenic substrate peptide, NAD+, assay buffer, developer, and test compounds.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, the fluoro-substrate peptide, and NAD+ in a 96-well plate.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the recombinant SIRT3 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay) in MDA-MB-231 Cells

This assay determines the effect of this compound on the proliferation of triple-negative breast cancer cells.

-

Cell Culture: MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Seed MDA-MB-231 cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the SIRT3 signaling pathway.

-

Protein Extraction: Treat MDA-MB-231 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., SIRT3, LC3-II/I, p62, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the relative protein expression levels.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows central to understanding the action of this compound.

Caption: Mechanism of Action of this compound in TNBC cells.

Caption: SIRT3-Mediated Autophagy Signaling Pathway.

Caption: Drug Discovery Workflow for this compound.

References

The Biological Specificity of ADTL-SA1215: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADTL-SA1215 has emerged as a first-in-class small molecule activator of Sirtuin 3 (SIRT3), a critical mitochondrial deacetylase. Extensive research has highlighted its potential in modulating cellular processes such as autophagy, particularly in the context of triple-negative breast cancer. A thorough review of the available scientific literature and pharmacological data indicates that this compound exhibits a high degree of specificity for SIRT3. To date, there is no significant published evidence identifying other biological targets of this compound. This guide summarizes the known selectivity of this compound, its mechanism of action on SIRT3, and the experimental protocols used to ascertain its target specificity.

Target Selectivity Profile of this compound

Quantitative Data on Sirtuin Activation

The following table summarizes the known activation profile of this compound against various sirtuin enzymes.

| Target | Activity | EC50 (µM) | Notes |

| SIRT3 | Activator | 0.21 | Primary target [1][2] |

| SIRT1 | No significant activation | - | Demonstrated selectivity[1][2] |

| SIRT2 | No significant activation | - | Demonstrated selectivity[1][2] |

| SIRT5 | No significant activation | - | Demonstrated selectivity[1][2] |

Known Signaling Pathway: SIRT3-Mediated Autophagy

This compound exerts its biological effects by directly binding to and activating SIRT3. This leads to the deacetylation of downstream mitochondrial protein substrates, which in turn modulates cellular processes, most notably autophagy and mitophagy. In the context of triple-negative breast cancer, this activation has been shown to induce cell death.

Caption: this compound activates SIRT3, leading to mitochondrial protein deacetylation and inducing autophagy.

Experimental Protocols for Target Specificity Determination

The selectivity of this compound for SIRT3 over other sirtuins is typically determined using in vitro enzymatic assays. The following is a generalized protocol based on standard methods in the field.

In Vitro Sirtuin Deacetylase Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of purified sirtuin proteins (SIRT1, SIRT2, SIRT3, SIRT5).

Materials:

-

Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5)

-

Fluorogenic acetylated peptide substrate (e.g., for SIRT3, a peptide containing an acetyl-lysine residue)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Developer solution (e.g., containing trypsin and a fluorescent reporter)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the purified sirtuin enzyme (SIRT1, SIRT2, SIRT3, or SIRT5) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains an enzyme (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of sirtuin activation at each concentration of this compound relative to the vehicle control. Determine the EC50 value for SIRT3 activation by fitting the dose-response data to a suitable equation.

Caption: Workflow for determining sirtuin activation by this compound using a fluorogenic assay.

Conclusion

Based on currently available data, this compound is a highly specific activator of SIRT3. Its biological activity appears to be mediated exclusively through this interaction, with no other significant biological targets identified to date. For researchers and drug development professionals, this compound serves as a valuable chemical probe for studying SIRT3-dependent pathways and as a lead compound for the development of therapeutics targeting mitochondrial function and autophagy. Future studies involving broad-panel screening, such as kinome scans or affinity-based proteomics, would be necessary to definitively exclude the possibility of other, lower-affinity interactions.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ADTL-SA1215

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADTL-SA1215 has been identified as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound. The primary mechanism of action for this compound involves the modulation of autophagy, presenting a promising therapeutic avenue for conditions such as triple-negative breast cancer. This document consolidates key experimental findings, outlines detailed methodologies, and presents signaling pathways and experimental workflows through structured data and visualizations to support further research and development.

Introduction

Sirtuin-3 (SIRT3) is an NAD+-dependent protein deacetylase predominantly located in the mitochondria. It plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. Recent studies have highlighted the positive regulation of autophagy by SIRT3 in the context of cancer, suggesting that the activation of SIRT3-modulated autophagy could be a viable strategy for novel drug discovery. This compound, also identified as compound 33c in foundational research, was discovered through structure-guided design and high-throughput screening as a specific activator of SIRT3. This guide serves to detail its pharmacological profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its specific activation of SIRT3 and the subsequent induction of autophagy, leading to anti-cancer effects in triple-negative breast cancer models.

In Vitro Activity

The in vitro potency and efficacy of this compound have been characterized through various enzymatic and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| SIRT3 Activation (EC50) | 0.21 µM | Enzymatic Assay | [1] |

| Cell Death Induction (IC50) | 2.19 µM | MDA-MB-231 | [1] |

Mechanism of Action

This compound exerts its therapeutic effects by directly binding to and activating SIRT3. This activation enhances the deacetylation of SIRT3 target proteins, which in turn modulates downstream signaling pathways, most notably inducing autophagy and mitophagy. This process leads to the inhibition of proliferation and migration of cancer cells.

Signaling Pathway

The primary signaling pathway influenced by this compound is the SIRT3-mediated autophagy pathway. Activation of SIRT3 by this compound is understood to influence key regulators of autophagy.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not yet publicly available in the referenced literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

SIRT3 Enzymatic Activity Assay

This protocol outlines the procedure for measuring the in vitro enzymatic activity of SIRT3 in the presence of this compound.

Workflow:

Detailed Steps:

-

Reagent Preparation : Prepare the SIRT3 assay buffer, recombinant human SIRT3 enzyme, NAD+ solution, a fluorogenic acetylated peptide substrate, and serial dilutions of this compound.

-

Reaction Setup : In a 96-well plate, combine the assay buffer, SIRT3 enzyme, NAD+, and the fluorogenic substrate.

-

Compound Addition : Add the various concentrations of this compound or vehicle control to the appropriate wells.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to proceed.

-

Development : Add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.

-

Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis : Calculate the EC50 value by plotting the fluorescence intensity against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line.

Detailed Steps:

-

Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with increasing concentrations of this compound and a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Autophagy Markers

This protocol describes the detection of key autophagy-related proteins, LC3 and p62, in cells treated with this compound.

Detailed Steps:

-

Cell Lysis : Treat MDA-MB-231 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

Workflow:

Detailed Steps:

-

Cell Implantation : Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice.

-

Tumor Establishment : Monitor the mice until tumors reach a predetermined volume.

-

Group Randomization : Randomize the tumor-bearing mice into a vehicle control group and one or more this compound treatment groups.

-

Drug Administration : Administer this compound or vehicle control according to a defined dosing schedule (e.g., daily intraperitoneal injection).

-

Tumor Measurement : Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis.

Conclusion

This compound is a promising, specific activator of SIRT3 with demonstrated in vitro and in vivo anti-cancer activity in triple-negative breast cancer models. Its mechanism of action via the induction of autophagy presents a novel therapeutic strategy. While the initial pharmacodynamic profile is encouraging, a comprehensive understanding of its pharmacokinetic properties is essential for its continued development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound.

References

The SIRT3 Activator ADTL-SA1215: A Technical Overview of its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 has been identified as a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase predominantly located in the mitochondria.[1][2][3] Emerging research has highlighted the role of SIRT3 in regulating mitochondrial function, metabolism, and cellular stress responses. This technical guide synthesizes the current understanding of this compound's effects on mitochondrial function, with a focus on its mechanism of action through SIRT3 activation and the subsequent modulation of autophagy and mitophagy. This document is based on publicly available information; detailed quantitative data and specific experimental protocols are primarily found within the peer-reviewed publication by Zhang J, et al. in the Journal of Medicinal Chemistry (2021).

Core Mechanism of Action: SIRT3 Activation

This compound functions as a selective activator of SIRT3.[2] SIRT3 plays a crucial role in maintaining mitochondrial homeostasis by deacetylating and thereby activating a variety of mitochondrial proteins. This deacetylation is a key regulatory mechanism for metabolic enzymes, antioxidant proteins, and components of the mitochondrial respiratory chain. The activation of SIRT3 by this compound is the primary event that triggers downstream effects on mitochondrial function.

Quantitative Data Summary

While the full dataset from the primary research is not publicly available, some key quantitative parameters for this compound have been reported.

| Parameter | Value | Cell Line | Notes |

| EC50 for SIRT3 activation | 0.21 µM | In vitro assay | Represents the concentration at which this compound elicits half-maximal activation of SIRT3 enzymatic activity. |

| IC50 for cell death | 2.19 µM | MDA-MB-231 | Indicates the concentration at which this compound causes 50% inhibition of cell viability in this triple-negative breast cancer cell line. |

This data is based on information from commercially available summaries of the compound.

The Effect of this compound on Mitochondrial Function

The activation of SIRT3 by this compound is expected to have several profound effects on mitochondrial function, primarily through the deacetylation of key mitochondrial proteins.

Modulation of Mitochondrial Protein Acetylation

A primary consequence of SIRT3 activation is the reduction of acetylation levels on mitochondrial proteins. One of the key targets of SIRT3 is Manganese Superoxide Dismutase (MnSOD or SOD2), a critical antioxidant enzyme that scavenges superoxide radicals in the mitochondria. Deacetylation of MnSOD by SIRT3 is known to enhance its enzymatic activity, thereby reducing mitochondrial oxidative stress.[4][5][6] Treatment of cells with this compound would be expected to decrease the acetylation of MnSOD and other SIRT3 target proteins.

Impact on Mitochondrial Respiration and Bioenergetics

SIRT3 is known to regulate multiple enzymes involved in the TCA cycle and the electron transport chain. By activating these enzymes through deacetylation, SIRT3 can enhance mitochondrial respiration and ATP production. The effect of this compound on cellular bioenergetics can be assessed using techniques such as Seahorse XF analysis, which measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Induction of Autophagy and Mitophagy

A significant aspect of this compound's mechanism of action is the induction of autophagy and, more specifically, mitophagy.[1][3] Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy, a crucial process for mitochondrial quality control. SIRT3 activation has been linked to the initiation of mitophagy, which helps to maintain a healthy mitochondrial population. This process is critical in cancer biology, as it can either promote cell survival or, in some contexts, lead to cell death.

Signaling Pathway

The signaling cascade initiated by this compound begins with its specific activation of SIRT3. This leads to the deacetylation of mitochondrial proteins, which has two major downstream consequences for mitochondrial function: enhanced antioxidant defense and metabolic efficiency, and the induction of mitophagy for mitochondrial quality control.

Experimental Protocols

While the precise protocols from the primary research on this compound are not publicly available, the following are representative methodologies for assessing the effects of a compound like this compound on mitochondrial function.

Western Blot for Protein Acetylation

This protocol is used to determine the acetylation status of specific mitochondrial proteins, such as MnSOD, in response to this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Mitochondrial Fractionation: Harvest the cells and perform mitochondrial isolation using a commercially available kit or a standard differential centrifugation protocol.

-

Protein Extraction and Quantification: Lyse the isolated mitochondria and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-MnSOD). Also, probe a separate blot with an antibody for the total protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative change in protein acetylation.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to measure changes in the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and appropriate controls (e.g., a vehicle control and a depolarizing agent like FCCP).

-

JC-1 Staining: After treatment, incubate the cells with the JC-1 dye. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: Measure the fluorescence intensity at both the green and red emission wavelengths using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Seahorse XF Assay for Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate.

-

Compound Treatment: Treat the cells with this compound prior to the assay.

-

Mito Stress Test: Perform a Seahorse XF Mito Stress Test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Data Acquisition: The Seahorse XF Analyzer measures the OCR in real-time throughout the assay.

-

Parameter Calculation: From the OCR measurements, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of a compound on mitochondrial function.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the investigation of SIRT3-mediated mitochondrial regulation. Its ability to specifically activate SIRT3 provides a means to explore the downstream consequences on mitochondrial bioenergetics, redox balance, and quality control through autophagy and mitophagy. The primary research paper by Zhang et al. (2021) would contain the specific experimental results demonstrating these effects, including quantitative changes in mitochondrial respiration parameters, mitochondrial membrane potential, and the acetylation levels of key SIRT3 targets in response to this compound treatment. Further research will be crucial to fully elucidate the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction, such as certain cancers and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of MnSOD Enzymatic Activity by Sirt3 Connects the Mitochondrial Acetylome Signaling Networks to Aging and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ADTL-SA1215 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a NAD+-dependent deacetylase primarily localized in the mitochondria.[1][2] Emerging research has identified this compound as a modulator of autophagy in triple-negative breast cancer (TNBC), presenting a promising avenue for therapeutic investigation.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, and the underlying signaling pathways.

Mechanism of Action

This compound specifically activates the deacetylase activity of SIRT3. This activation initiates a signaling cascade that promotes autophagy and mitophagy, the selective degradation of mitochondria by autophagy.[2] In the context of triple-negative breast cancer, this induction of autophagy has been shown to inhibit cell proliferation and migration.[2]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Cell Line | Value | Reference |

| EC50 (SIRT3 Activation) | - | 0.21 µM | [3] |

| IC50 (Cell Proliferation) | MDA-MB-231 | 2.19 µM | [3] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound. Activation of SIRT3 leads to the deacetylation of downstream targets, which in turn modulates the autophagy machinery, ultimately impacting cell survival and migration.

References

Application Notes and Protocols for ADTL-SA1215 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-SA1215 is a first-in-class, specific small-molecule activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase primarily located in the mitochondria. Emerging research has highlighted the role of SIRT3 in regulating cellular processes such as autophagy, metabolism, and apoptosis.[1][2][3] Pharmacological activation of SIRT3 by this compound has been shown to modulate autophagy and inhibit the proliferation and migration of triple-negative breast cancer (TNBC) cells, suggesting its potential as a therapeutic agent.[1]

These application notes provide a comprehensive guide for the proper dosage and administration of this compound in mice, based on available preclinical data and standard protocols for in vivo studies.

Data Presentation

While the specific dosage of this compound used in the pivotal MDA-MB-231 xenograft study has not been publicly disclosed, the following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Species | Source |

| EC50 (SIRT3 Activation) | 0.21 µM | - | - | --INVALID-LINK-- |

| IC50 (Cell Viability) | 2.19 µM | MDA-MB-231 | Human | --INVALID-LINK-- |

| In Vivo Efficacy | Anti-tumor effect observed | MDA-MB-231 Xenograft | Mouse | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Successful in vivo studies hinge on the correct preparation of the therapeutic agent. The following protocols are recommended for the formulation of this compound for oral and intraperitoneal administration in mice.[4]

a. Stock Solution Preparation:

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Concentration: 12.5 mg/mL

-

Procedure: Dissolve this compound in DMSO to achieve a final concentration of 12.5 mg/mL.

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]

b. Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):

This protocol yields a 1.25 mg/mL suspended solution suitable for both oral and intraperitoneal injections.[4]

-

Materials:

-

This compound DMSO stock solution (12.5 mg/mL)

-

PEG300

-

Tween-80

-

Saline

-

-

Procedure (for 1 mL of working solution):

-

To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. Mix thoroughly.

-

Add 50 µL of Tween-80 to the solution and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly before each administration.

-

c. Alternative Working Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension with SBE-β-CD):

This protocol also yields a 1.25 mg/mL suspended solution.[4]

-

Materials:

-

This compound DMSO stock solution (12.5 mg/mL)

-

20% SBE-β-CD in Saline

-

-

Procedure (for 1 mL of working solution):

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.

-

Mix thoroughly to ensure a uniform suspension.

-

Recommended Protocol for a Dose-Finding Study in Mice

Due to the absence of a publicly available optimal dosage for this compound, a dose-finding study is essential to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific mouse model.

-

Animal Model: Use the appropriate strain of mice for your study (e.g., immunodeficient mice for xenograft models).

-

Group Size: A minimum of 3-5 mice per group is recommended.

-

Dosage Escalation:

-

Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50 mg/kg). The dose escalation increments can be adjusted based on observed toxicity.

-

Administer this compound via the desired route (i.p. or p.o.) at a consistent frequency (e.g., daily or every other day).

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

-

Body weight should be recorded at least three times a week.

-

The MTD is typically defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.

-

-

Pharmacodynamic (PD) Analysis:

-

At the end of the study, collect tumors and relevant tissues to assess the biological activity of this compound.

-

Analyze the expression and acetylation status of SIRT3 target proteins to confirm target engagement.

-

Protocol for a Xenograft Efficacy Study

Once the optimal dose is determined, a xenograft efficacy study can be conducted.

-

Cell Line: The MDA-MB-231 cell line is a well-established model for TNBC research.[1]

-

Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups.

-

Treatment:

-

Administer this compound at the predetermined optimal dose and schedule.

-

The control group should receive the vehicle used to formulate this compound.

-

-

Efficacy Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight to assess toxicity.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Visualizations

Signaling Pathway of this compound

Caption: this compound activates SIRT3, leading to autophagy and apoptosis.

Experimental Workflow for In Vivo Studies

Caption: Workflow for a xenograft study with this compound.

References

- 1. Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential relationship between Sirt3 and autophagy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preparing ADTL-SA1215 stock solutions and working concentrations.

Preparing Stock and Working Solutions of the SIRT3 Activator ADTL-SA1215 for Preclinical Research

These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, a specific small-molecule activator of Sirtuin-3 (SIRT3). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies, particularly in the context of cancer biology and cellular metabolism.

This compound has been identified as a modulator of autophagy in triple-negative breast cancer, making precise and consistent solution preparation critical for reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 782387-91-1 |

| Molecular Formula | C₂₆H₂₉I₂NO₃ |

| Molecular Weight | 657.32 g/mol |

| Primary Target | Sirtuin-3 (SIRT3) |

| Reported In Vitro EC₅₀ | 0.21 µM for SIRT3 activation |

| Reported In Vitro IC₅₀ | 2.19 µM for cell death in MDA-MB-231 cells |

| Solvent Recommendations and Storage Conditions | |

| Primary Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Storage of Powder | Store at -20°C for up to 3 years. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-